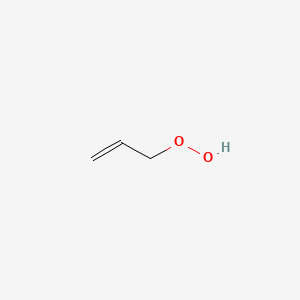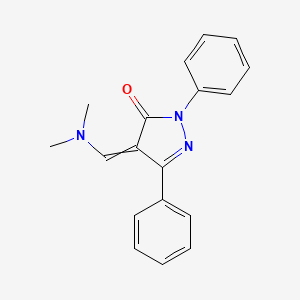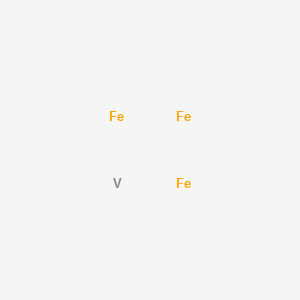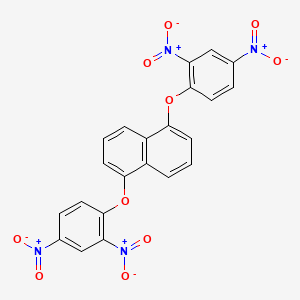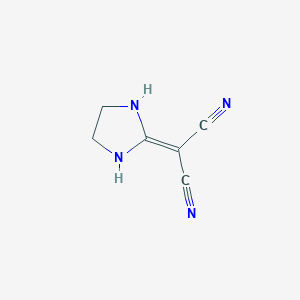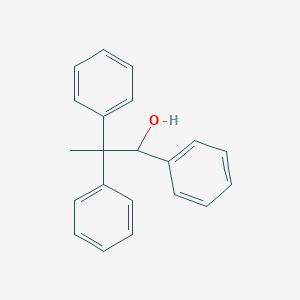
1,2,2-Triphenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Triphenylpropan-1-ol is an organic compound with the molecular formula C21H20O It is a tertiary alcohol characterized by the presence of three phenyl groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,2-Triphenylpropan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction parameters, can be applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,2-Triphenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of triphenylpropane.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,2,2-Triphenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,2-Triphenylpropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenyl groups provide steric hindrance and electronic effects, which can modulate the compound’s behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
- 1,1,2-Triphenylpropan-1-ol
- 1,1,3-Triphenyl-2-propen-1-ol
- 1,3-Diphenylpropan-1-ol
Comparison: 1,2,2-Triphenylpropan-1-ol is unique due to the specific positioning of the phenyl groups, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
5400-98-6 |
|---|---|
Formule moléculaire |
C21H20O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1,2,2-triphenylpropan-1-ol |
InChI |
InChI=1S/C21H20O/c1-21(18-13-7-3-8-14-18,19-15-9-4-10-16-19)20(22)17-11-5-2-6-12-17/h2-16,20,22H,1H3 |
Clé InChI |
RYKVCHKQXJFGKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


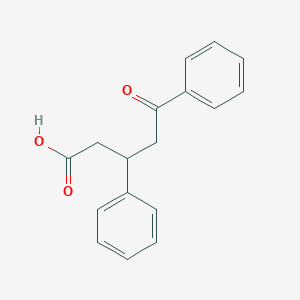
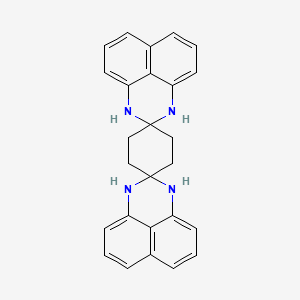
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
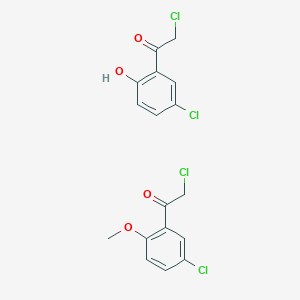
![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)

